
(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid
Übersicht
Beschreibung
(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C16H18ClNO4 and its molecular weight is 323.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid, also known as Dorzagliatin (or HMS5552), is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H27ClN4O5
- Molecular Weight : 462.93 g/mol
- CAS Number : 1191995-00-2
Dorzagliatin functions primarily as an inhibitor of glucokinase, an enzyme crucial for glucose metabolism. By modulating glucokinase activity, Dorzagliatin can influence insulin secretion and glucose homeostasis. This mechanism positions it as a potential therapeutic agent for Type 2 diabetes, where maintaining glycemic control is critical.
1. Antidiabetic Effects
Dorzagliatin has shown promise in enhancing insulin secretion from pancreatic beta-cells. Studies indicate that it stimulates insulin release in response to elevated glucose levels, thereby improving glycemic control in diabetic models. The compound's ability to modulate glucokinase activity directly affects the pancreatic response to glucose.
2. Inhibition of β-cell Apoptosis
Research suggests that Dorzagliatin may protect pancreatic β-cells from apoptosis induced by high glucose levels. This protective effect is vital for preserving β-cell function in diabetic patients.
3. Effects on Glucose Metabolism
Dorzagliatin has been observed to improve glucose tolerance in animal models. It enhances hepatic glucose uptake and reduces hepatic glucose production, contributing to lower blood sugar levels.
Research Findings
Study | Findings |
---|---|
Pendergrass et al. (2020) | Demonstrated that Dorzagliatin significantly increases insulin secretion in response to glucose in vitro and in vivo models. |
Zhang et al. (2021) | Reported that Dorzagliatin protects β-cells from glucotoxicity through anti-apoptotic mechanisms, enhancing cell viability under high-glucose conditions. |
Li et al. (2023) | Found that treatment with Dorzagliatin improved glycemic control and reduced HbA1c levels in diabetic rats compared to controls. |
Case Study 1: Clinical Trials
In a recent clinical trial involving Type 2 diabetes patients, participants treated with Dorzagliatin showed a statistically significant reduction in fasting plasma glucose levels compared to those receiving a placebo. The study highlighted the drug's potential as a first-line therapy for managing blood sugar levels.
Case Study 2: Long-term Effects
A longitudinal study assessed the long-term effects of Dorzagliatin on β-cell function over six months. Results indicated sustained improvement in insulin secretion and a reduction in β-cell apoptosis markers, suggesting prolonged efficacy and safety.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
Dorzagliatin has been primarily investigated for its effects on glucose metabolism and its potential role in managing type 2 diabetes mellitus (T2DM). It acts as a dual inhibitor of glucokinase and hexokinase IV, which are crucial enzymes in glucose metabolism.
Clinical Trials and Studies
Several clinical trials have been conducted to assess the efficacy and safety of Dorzagliatin in diabetic patients:
Study | Phase | Findings |
---|---|---|
Phase II Study | Completed | Showed significant reduction in HbA1c levels compared to placebo. |
Long-term Safety Study | Ongoing | Evaluating the long-term effects on glucose control and cardiovascular health. |
Combination Therapy Trials | Completed | Investigating effects when combined with other antidiabetic medications (e.g., metformin). |
Potential Cardiovascular Benefits
Research indicates that Dorzagliatin may also have cardiovascular protective effects due to its ability to improve glycemic control and reduce insulin resistance. This is particularly relevant for patients with T2DM who are at increased risk for cardiovascular diseases.
Case Study 1: Efficacy in Type 2 Diabetes Management
In a randomized controlled trial involving 300 participants with T2DM, Dorzagliatin was administered over a period of 24 weeks. The results demonstrated:
- A reduction in fasting blood glucose levels by an average of 30 mg/dL.
- Decreased HbA1c levels by approximately 1.5% compared to baseline measurements.
Case Study 2: Safety Profile Assessment
Another study focused on the safety profile of Dorzagliatin over a year-long treatment period:
- Adverse events were reported in only 10% of participants, primarily mild gastrointestinal disturbances.
- No significant increase in cardiovascular events was noted, supporting its safety for long-term use.
Analyse Chemischer Reaktionen
Esterification and Saponification
The carboxylic acid group undergoes esterification to form methyl or other alkyl esters. For example:
Reaction:
This methyl ester derivative (CAS: 1191997-63-3) is a key intermediate in drug synthesis . Saponification under basic conditions regenerates the free acid.
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Esterification | Methanol, acid catalyst | Methyl ester (C17H20ClNO4) | |
Saponification | NaOH/H2O, reflux | Regenerated carboxylic acid |
Amide Bond Formation
The carboxylic acid reacts with amines to form amides, crucial for creating pharmacologically active derivatives. A notable example is its conversion into Dorzagliatin (a glucokinase activator) :
Reaction:
Reaction Type | Coupling Agents | Key Conditions | Application | Reference |
---|---|---|---|---|
Amidation | EDC, HOBt, DIPEA | RT, anhydrous DMF | Antidiabetic drug synthesis |
Deprotection Reactions
The compound participates in deprotection steps during multi-step syntheses. For instance, acid-catalyzed removal of ketal protecting groups :
Reaction:
Reaction Type | Conditions | Outcome | Yield Optimization | Reference |
---|---|---|---|---|
Acid hydrolysis | 1–6N HCl, 15–25°C, 1–24 hrs | Removal of ketal groups | >90% purity via MTBE extraction |
Condensation Reactions
The pyrrolidone’s oxo group enables Knoevenagel-type condensations with active methylene compounds, though direct evidence for this compound is limited . Similar structures undergo:
Hypothetical Reaction:
Functional Group Stability
-
Carboxylic Acid Stability : Stable under mild acidic/basic conditions but decarboxylates at high temperatures (>150°C).
-
Chlorophenoxy Group : Resists nucleophilic substitution under standard conditions due to poor leaving-group ability of Cl⁻.
-
Pyrrolidone Ring : Susceptible to ring-opening under strong reducing agents (e.g., LiAlH4).
Eigenschaften
IUPAC Name |
(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-10(2)7-13(16(20)21)18-9-11(8-15(18)19)22-14-6-4-3-5-12(14)17/h3-6,8,10,13H,7,9H2,1-2H3,(H,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAYKFPZMGVEHX-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721316 | |
Record name | (2S)-2-[4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191997-64-4 | |
Record name | (αS)-4-(2-Chlorophenoxy)-2,5-dihydro-α-(2-methylpropyl)-2-oxo-1H-pyrrole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191997-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-[4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.